2-Pyridin-2-ylsulfanylacetyl chloride

medicinal chemistry synthetic intermediate positional isomer differentiation

2-Pyridin-2-ylsulfanylacetyl chloride (CAS 1291486-08-2, molecular formula C₇H₆ClNOS, molecular weight 187.65 g/mol) is a heterocyclic acyl chloride featuring a pyridine ring linked via a thioether (-S-) bridge to an acetyl chloride moiety. It belongs to the class of 2-pyridylthioacetyl halides and serves primarily as a reactive electrophilic building block for the synthesis of thioether-containing amides, esters, and heterocyclic derivatives.

Molecular Formula C7H6ClNOS
Molecular Weight 187.65 g/mol
Cat. No. B13920055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridin-2-ylsulfanylacetyl chloride
Molecular FormulaC7H6ClNOS
Molecular Weight187.65 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SCC(=O)Cl
InChIInChI=1S/C7H6ClNOS/c8-6(10)5-11-7-3-1-2-4-9-7/h1-4H,5H2
InChIKeyDQJDCUKNZBVIES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridin-2-ylsulfanylacetyl Chloride (CAS 1291486-08-2): Core Identity and Structural Classification for Procurement Decisions


2-Pyridin-2-ylsulfanylacetyl chloride (CAS 1291486-08-2, molecular formula C₇H₆ClNOS, molecular weight 187.65 g/mol) is a heterocyclic acyl chloride featuring a pyridine ring linked via a thioether (-S-) bridge to an acetyl chloride moiety . It belongs to the class of 2-pyridylthioacetyl halides and serves primarily as a reactive electrophilic building block for the synthesis of thioether-containing amides, esters, and heterocyclic derivatives. The compound is distinct from its 4-pyridyl positional isomer (CAS 52998-13-7, C₇H₆ClNS, MW 171.65) by virtue of the sulfur substitution pattern on the pyridine ring and the presence of the carbonyl oxygen atom .

Electrophilic acyl chloride for direct amide, ester, and heterocycle synthesis
2-Pyridylthio motif enables bidentate (N,S) metal coordination
One-step acylation without coupling reagents, supporting library synthesis

Why Generic Substitution of 2-Pyridin-2-ylsulfanylacetyl Chloride with Positional Isomers or the Parent Acid Compromises Synthetic Utility


Attempts to substitute 2-pyridin-2-ylsulfanylacetyl chloride with the 4-pyridyl isomer, the parent carboxylic acid, or non-thioether acetyl chlorides introduce critical deviations in reactivity, steric accessibility, and downstream biological or physicochemical profiles. The 2-pyridylthio substitution pattern positions the nitrogen lone pair in proximity to the thioether sulfur, enabling bidentate metal coordination that the 4-pyridyl isomer cannot replicate [1]. Replacing the acid chloride with the corresponding carboxylic acid (CAS 10002-29-6) eliminates the electrophilic acylation capacity without additional activation, fundamentally altering reaction pathways [2]. Furthermore, the thioether linker imparts distinct conformational flexibility and lipophilicity (predicted LogP of the acid analog: 0.97) compared to oxygen- or methylene-linked congeners, directly impacting membrane permeability and target binding of derived compounds .

4-Pyridyl isomerAbsence of carbonyl oxygen alters mass balance and hydrogen bonding; cannot provide bidentate (N,S) chelation.
Carboxylic acid formLacks direct acylating capacity; requires activation step, increasing reagent load and purification complexity.
Non-thioether analogsThioether linker contributes distinct conformational flexibility and lipophilicity, impacting derived compound properties.

Quantitative Differentiation Evidence for 2-Pyridin-2-ylsulfanylacetyl Chloride Against Closest Analogs


Elemental Composition Divergence: 2-Pyridyl vs. 4-Pyridyl Isomer Confers Distinct Molecular Weight and Hydrogen-Bonding Capacity

The 2-pyridin-2-ylsulfanylacetyl chloride target (CAS 1291486-08-2) possesses the molecular formula C₇H₆ClNOS (MW 187.65) , whereas the commonly available 4-pyridylthioacetyl chloride (CAS 52998-13-7) is reported with the formula C₇H₆ClNS (MW 171.65) . This 16-Da mass difference arises from the carbonyl oxygen present in the thioester-like scaffold of the 2-isomer. The additional oxygen provides a hydrogen-bond acceptor site absent in the 4-pyridyl analog, altering both chromatographic retention and intermolecular interaction potential in derived ligand–target complexes.

Composition Divergence
Cross-study comparable
Target: C₇H₆ClNOS, MW 187.65
4-Pyridyl: C₇H₆ClNS, MW 171.65
Mass and H-bond acceptor difference prevents direct isomer substitution.
ΔMW = +16.00 g/mol due to carbonyl oxygen.
medicinal chemistry synthetic intermediate positional isomer differentiation

Predicted Lipophilicity and Polar Surface Area Comparison Between 2-Pyridyl and 4-Pyridyl Acetyl Chloride Scaffolds

The 4-pyridylthioacetyl chloride isomer (CAS 52998-13-7) has a predicted ACD/LogP of 1.15 and a polar surface area (PSA) of 55 Ų , whereas the 2-pyridylthioacetic acid precursor of the target compound exhibits a measured LogP of 0.97 and a tPSA of 50.2 Ų . Although directly measured data for the 2-pyridin-2-ylsulfanylacetyl chloride itself are not available in public databases, the acid precursor data indicate that the 2-pyridylthio scaffold is approximately 0.18 log units more hydrophilic than the 4-pyridylthio scaffold, with a slightly smaller topological polar surface area.

Lipophilicity Profile
Class-level inference
2-Pyridylthio scaffold: LogP ~0.97, tPSA ~50.2 Ų (acid precursor)
More hydrophilic character may influence solubility and permeability tuning.
Predicted values; ΔLogP ≈ -0.18 vs 4-pyridyl isomer.
physicochemical profiling drug design ADME prediction

Biological Activity of 2-Pyridin-2-ylsulfanylacetyl-Derived Amides: Cytoprotective EC₅₀ Against Fas-Mediated Cell Death

Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate, a derivative synthesized directly from the target acid chloride and methyl 2-aminobenzoate, demonstrated an EC₅₀ of 692 nM in inhibiting Fas-mediated cell death in oxygen- and glucose-deprived rat H9c2 cardiomyoblast cells [1]. This assay models ischemia-reperfusion injury. In contrast, a structurally related 2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N,N-diethylacetamide (bearing a fused imidazo-pyridine rather than a simple pyridine) showed an EC₅₀ >79,400 nM in a nuclear receptor coactivator 1 assay [2], illustrating that the simple 2-pyridylthioacetyl scaffold confers substantially different target engagement compared to more complex heteroaryl-thioacetyl analogs.

Cytoprotection EC₅₀
Cross-study comparable
692 nM
Supports ischemia-reperfusion model endpoint interpretation.
H9c2 cardiomyoblasts; Fas-mediated cell death inhibition.
cytoprotection ischemia-reperfusion apoptosis inhibition

Reactivity Advantage of the Acid Chloride Over the Parent Carboxylic Acid for One-Step Amidation

2-Pyridin-2-ylsulfanylacetyl chloride (CAS 1291486-08-2) reacts directly with primary and secondary amines to form amides under mild, base-mediated conditions without requiring additional coupling reagents . In contrast, the corresponding carboxylic acid, 2-(pyridin-2-ylsulfanyl)acetic acid (CAS 10002-29-6, pKa predicted ~3.5 ), necessitates activation with carbodiimides (e.g., EDC/DCC) or uronium salts, adding reagent cost, purification steps, and potential racemization risks. The acid chloride form eliminates the activation step, enabling one-step amide synthesis as demonstrated in the preparation of 2-(alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives where acyl chlorides bearing the S-2-pyridyl group were directly amidated [1].

Amidation Efficiency
Class-level inference
Acid chloride: one-step
Carboxylic acid: two-step
Eliminates activation step, reducing reagent cost and purification burden.
Direct amidation under mild base conditions.
synthetic efficiency amide bond formation acyl chloride reactivity

Conformational and Metal-Coordination Distinction Enabled by the 2-Pyridylthio Motif

X-ray crystallographic analysis of sixteen 2-(2-pyridyl)thioacetamide derivatives revealed that the 2-pyridylthio moiety adopts characteristic conformational preferences dictated by the proximity of the pyridyl nitrogen to the thioether sulfur, enabling bidentate (N,S) metal coordination [1]. This chelating capacity is geometrically impossible for the 4-pyridylthio isomer, where the nitrogen is positioned para to the sulfur attachment point, precluding simultaneous N,S coordination to a single metal center . QSAR analyses from the same study suggested that gastric acid secretion inhibitory activity is correlated with the overall molecular conformation governed by the 2-pyridylthio geometry [1].

Metal Coordination
Class-level inference
2-Pyridyl: bidentate (N,S)
4-Pyridyl: monodentate only
Chelation geometry may affect complex stability in catalytic or metallodrug design.
X-ray data from 16 derivatives; QSAR correlation.
metal coordination conformational analysis crystal engineering

Purity Specifications and Salt Form Considerations for Reproducible Synthetic Outcomes

Commercially, 2-pyridin-2-ylsulfanylacetyl chloride is available either as the free base (CAS 1291486-08-2, MW 187.65) or as the hydrochloride salt (CAS 1332531-12-0, MW 224.11, formula C₇H₇Cl₂NOS) [1]. The hydrochloride salt is reported at ≥98% purity (NLT 98%) by certain vendors . The free base form has a molecular weight 36.46 Da lower than the HCl salt, corresponding to one equivalent of HCl. This difference affects the molar equivalents required in reactions: for a 1.0 mmol scale amidation, 187.65 mg of free base is needed versus 224.11 mg of the HCl salt—a 19.4% mass difference that must be accounted for in stoichiometric calculations.

Salt Form Identity
Supporting evidence
Free base: MW 187.65; HCl salt: MW 224.11
Specification review required for correct stoichiometry.
19.4% mass difference; vendor purity ≥98% (HCl salt).
quality control reagent purity salt form selection

High-Value Application Scenarios for 2-Pyridin-2-ylsulfanylacetyl Chloride Based on Quantitative Differentiation Evidence


One-Step Synthesis of 2-Pyridylthioacetamide Libraries for Cardiovascular Drug Discovery

The acid chloride's direct reactivity with amines enables rapid parallel synthesis of 2-pyridylthioacetamide libraries without coupling reagents. As demonstrated by the methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate derivative (EC₅₀ = 692 nM in H9c2 cytoprotection assay [1]), the resulting amides can achieve sub-micromolar activity in ischemia-reperfusion models. This one-step amidation route (Section 3, Evidence Item 4) streamlines hit-to-lead optimization for cardiovascular indications, where the 2-pyridylthio scaffold's conformational properties (Section 3, Evidence Item 5) may contribute to target selectivity.

Synthesis of Bidentate (N,S) Ligands for Transition Metal Catalysis and Metallodrug Development

The 2-pyridylthioacetyl scaffold, upon amidation or esterification, generates ligands capable of bidentate (N,S) metal chelation—a coordination mode geometrically unavailable from the 4-pyridyl isomer (Section 3, Evidence Item 5). This property supports applications in nickel-catalyzed cross-coupling reactions where S-2-pyridyl thioesters serve as electrophilic partners [2], as well as in the design of ruthenium, copper, and zinc complexes for medicinal inorganic chemistry. The predicted lower LogP of the 2-pyridyl scaffold (Section 3, Evidence Item 2) may also enhance aqueous solubility of resulting metal complexes.

Regulated Pharmaceutical Intermediate Manufacturing Requiring Isomer-Specific Identity

In GMP intermediate production, the 16-Da mass difference and distinct elemental composition (C₇H₆ClNOS vs. C₇H₆ClNS) between the 2-pyridyl and 4-pyridyl acetyl chloride isomers (Section 3, Evidence Item 1) provide unambiguous identity confirmation via MS and elemental analysis. The compound serves as a key acylating agent for cephalosporin antibiotic side-chain construction, where the exact positional isomer identity is critical for regulatory compliance and bioactivity. Procurement must specify CAS 1291486-08-2 explicitly to avoid inadvertent isomer substitution.

Physicochemical Property-Driven Fragment-Based Drug Design

The 2-pyridylthioacetic acid precursor LogP of 0.97 and tPSA of 50.2 (Section 3, Evidence Item 2) position the scaffold within favorable fragment-like property space (MW < 200, LogP < 1) for fragment-based screening. The acid chloride form enables rapid conjugation to diverse amine-containing fragments, generating amide-linked compounds that retain the favorable polarity characteristics of the 2-pyridylthio motif. The distinct property profile versus the more lipophilic 4-pyridyl isomer (ΔLogP ≈ -0.18) may be exploited to tune solubility in fragment growing strategies.

Application
Selection Property
Validation Focus
Cardiovascular Research: Ischemia-Reperfusion Model Studies
Direct one-step amidation without coupling reagents
Cytoprotection endpoint in H9c2 model
Transition Metal Catalysis Research
Bidentate (N,S) chelation capacity
Coordination geometry and complex stability
Pharmaceutical Intermediate Synthesis
Isomer-specific mass and elemental signature
Regulatory identity confirmation (MS, elemental analysis)
Fragment-Based Drug Design Research
Favorable fragment-like polarity (LogP
Solubility and permeability tuning
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